2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline
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Overview
Description
“2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C11H8F3NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) . The molecular weight of this compound is 227.19 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature .Scientific Research Applications
Anticorrosive Properties
2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and its derivatives are widely recognized for their anticorrosive properties. Quinoline derivatives, including those with hydroxyl, methoxy, amino, and nitro polar substituents, are known for their effective adsorption and formation of stable chelating complexes with metallic surfaces. This action prevents metallic corrosion and is primarily attributed to the high electron density of these compounds. They have been actively researched for their utility as anticorrosive materials in various industrial applications (Verma, Quraishi & Ebenso, 2020).
Biological Activities
Quinoline derivatives, including the this compound, are central in medicinal chemistry due to their vast array of biological activities. They are found in compounds exhibiting antitumor, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties, among others. Their significant bioactivity makes them potential candidates for drug development and other therapeutic applications (Shang et al., 2018).
Optoelectronic Materials
The incorporation of quinoline derivatives into π-extended conjugated systems has shown promising potential in the creation of novel optoelectronic materials. These materials are valuable for applications related to photo- and electroluminescence, such as in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinoline and pyrimidine rings in these compounds contribute significantly to their luminescent and electroluminescent properties (Lipunova, Nosova, Charushin & Chupakhin, 2018).
Mechanism of Action
Target of Action
Quinoline compounds, which this molecule is a derivative of, are known to exhibit various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and can also be used as anticonvulsant agents .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds induces various pharmaceutically significant structural properties due to its intense electron-withdrawing effect . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The synthesis of biologically active organofluorine heterocyclics, which includes trifluoromethylated heterocycles like this compound, has received more attention in medicinal chemistry and material sciences .
Pharmacokinetics
The compound’s molecular weight is 22718 , which could potentially influence its bioavailability.
Result of Action
It’s known that trifluoromethylated heteroaromatic derivatives have shown some interesting biological properties induced by the fluorine atom .
Action Environment
The compound is recommended to be stored in a sealed and dry environment at room temperature , indicating that moisture and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative.
Cellular Effects
Quinoline derivatives can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJROJRNPOWDGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299215 |
Source
|
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1828-96-2 |
Source
|
Record name | 1828-96-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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